2-Amino-5-bromobenzene-1-thiol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromobenzene-1-thiol hydrate is an organic compound with the molecular formula C6H6BrNS·H2O It is a derivative of benzene, featuring an amino group at the second position, a bromine atom at the fifth position, and a thiol group at the first position The compound is typically found in a hydrated form, which means it includes water molecules in its crystal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromobenzene-1-thiol hydrate can be achieved through several methods. One common approach involves the bromination of 2-Aminobenzenethiol. The reaction typically proceeds as follows:
Starting Material: 2-Aminobenzenethiol
Reagent: Bromine (Br2)
Solvent: Acetic acid or another suitable solvent
Reaction Conditions: The reaction is carried out at a controlled temperature, often around room temperature to 50°C, to ensure selective bromination at the desired position.
The reaction yields 2-Amino-5-bromobenzene-1-thiol, which can then be crystallized from an aqueous solution to obtain the hydrated form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and 2-Aminobenzenethiol.
Purification: The crude product is purified through recrystallization or other suitable purification techniques.
Hydration: The purified compound is then hydrated by dissolving in water and allowing it to crystallize, forming the hydrate.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromobenzene-1-thiol hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for nucleophilic substitution.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents for thiol oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amino group.
Major Products Formed
Substitution: Formation of 2-Hydroxy-5-bromobenzene-1-thiol.
Oxidation: Formation of 2-Amino-5-bromobenzenesulfonic acid.
Reduction: Formation of 2-Amino-5-bromobenzene-1-thiolamine.
Scientific Research Applications
2-Amino-5-bromobenzene-1-thiol hydrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromobenzene-1-thiol hydrate involves its interaction with molecular targets through its functional groups:
Thiol Group: Can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Amino Group: Can participate in hydrogen bonding and electrostatic interactions with biological molecules.
Bromine Atom: Can undergo substitution reactions, allowing the compound to be modified for specific applications.
Comparison with Similar Compounds
2-Amino-5-bromobenzene-1-thiol hydrate can be compared with other similar compounds, such as:
2-Amino-4-bromobenzene-1-thiol: Similar structure but with bromine at the fourth position.
2-Amino-5-chlorobenzene-1-thiol: Similar structure but with chlorine instead of bromine.
2-Amino-5-iodobenzene-1-thiol: Similar structure but with iodine instead of bromine.
Properties
IUPAC Name |
2-amino-5-bromobenzenethiol;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS.H2O/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H,8H2;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGMRFSLJZTLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.